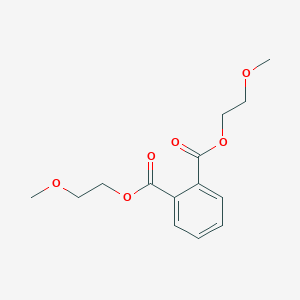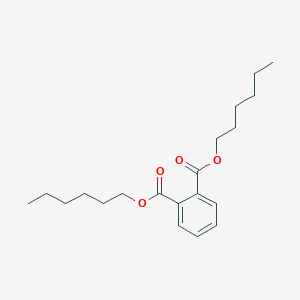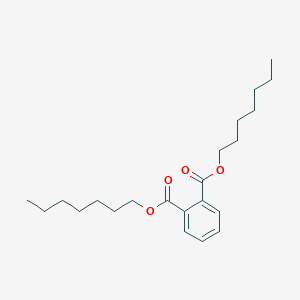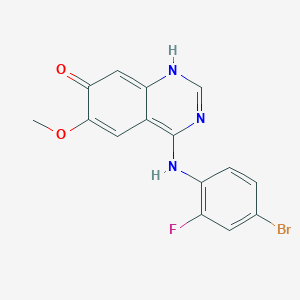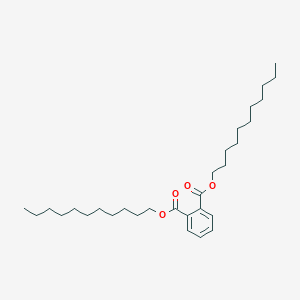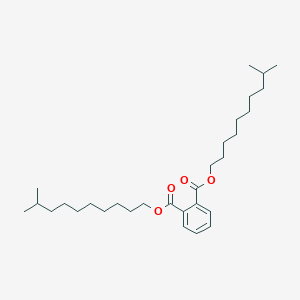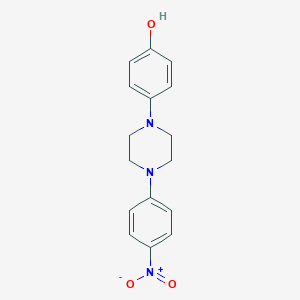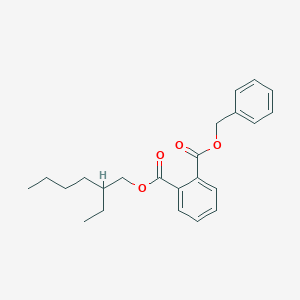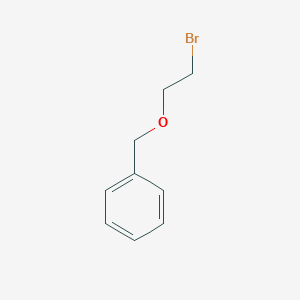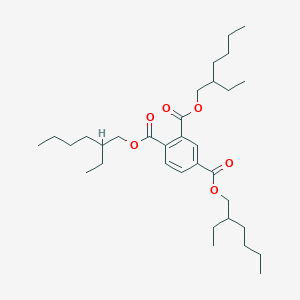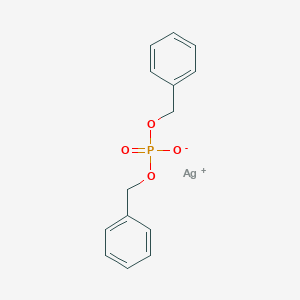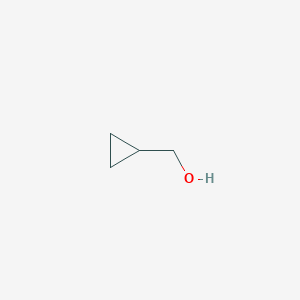
5-Methylhydantoin
描述
Synthesis Analysis
The synthesis of 5-MH and its derivatives can be achieved through various synthetic routes, involving different reactants and conditions. Notably, the synthesis of 5-methylenehydantoins presents a pathway to obtaining 5-MH through reactions such as Diels-Alder, epoxidation, and addition reactions, showcasing the compound's versatile reactivity (Fraile et al., 2011). Additionally, synthesis methods exploring the formation of 5-MH nucleosides illustrate the compound's significance in nucleobase modifications, further emphasizing its synthetic accessibility and utility (Guy et al., 1993).
Molecular Structure Analysis
The molecular structure of 5-MH has been extensively studied, revealing insights into its vibrational spectra, photochemistry, and electronic structure. Matrix isolation infrared spectroscopy and theoretical calculations have provided a comprehensive understanding of its molecular characteristics. Notably, 5-MH exhibits a minimum energy structure with specific σ and π electronic system features, which are crucial for its chemical behavior and interactions (Nogueira et al., 2017).
Chemical Reactions and Properties
5-MH undergoes various chemical reactions, demonstrating a range of properties that are of interest in synthetic chemistry. For instance, its reactivity in cycloadditions and with different nucleophiles highlights its potential in creating diverse chemical entities. The compound's ability to participate in reactions such as nitrile oxide cycloadditions underscores its versatility and applicability in synthesizing novel compounds (Said & Savage, 2011).
Physical Properties Analysis
The physical properties of 5-MH, including its thermal behavior and polymorphism, have been subject to detailed investigations. Differential scanning calorimetry and other analytical techniques have been used to identify its polymorphs and study its thermal properties. Such studies are pivotal for understanding the compound's stability and behavior under different conditions, which is essential for its application in various domains (Nogueira et al., 2017).
Chemical Properties Analysis
The chemical properties of 5-MH, including its acidity and tautomerization, have been explored through theoretical studies. Density Functional Theory (DFT) calculations have provided insights into the relative stabilities of its tautomers and the acidic nature of different nitrogen atoms within the molecule. Such studies contribute to a deeper understanding of the compound's behavior in chemical reactions and its interactions with other molecules (Safi, 2012).
科学研究应用
Application 1: Protective Effect Against Paraquat-Induced Lung Injury
- Summary of Application: 5-Hydroxy-1-methylhydantoin (HMH), a derivative of 5-Methylhydantoin, has been studied for its protective effect against lung injury caused by paraquat (PQ), a highly toxic herbicide .
- Methods of Application: The study involved the administration of PQ and HMH to mice, followed by the measurement of superoxide dismutase (SOD) activity and the level of malondialdehyde (MDA). Metabolomics was used to analyze the changes in various metabolic pathways .
- Results or Outcomes: The study found that PQ decreased SOD activity and elevated the level of MDA, while HMH elevated SOD activity and decreased the level of MDA. HMH was found to alleviate inflammation caused by PQ and elevate the activity of intrinsic antioxidants .
Application 2: DNA Base-Damage Recognition
- Summary of Application: 5-Hydroxy-5-methylhydantoin, another derivative of 5-Methylhydantoin, has been found to play a role in DNA base-damage recognition in the base excision repair (BER) process .
- Methods of Application: The study involved biochemical and structural analysis of the interaction between DNA glycosylases and DNA containing the hydantoin lesion .
- Results or Outcomes: The study provided evidence for the irreversible entrapment of DNA glycosylases by the hydantoin lesion. It was found that the catalytic N-terminal proline of the glycosylase enzyme attacks the C5-carbon of the base moiety of the hydantoin lesion, leading to an irreversible covalent bond .
Application 3: Antiepileptic and Antibacterial Drugs
- Summary of Application: Hydantoins, including 5-Methylhydantoin derivatives, have been clinically used as antiepileptic and antibacterial drugs .
- Results or Outcomes: While the specific results can vary, generally, these drugs have been found to be effective in treating certain types of epilepsy and bacterial infections .
Application 4: Cancer and AIDS Treatments
- Summary of Application: Certain derivatives of 5-Methylhydantoin have been used in the treatment of cancer and AIDS .
- Results or Outcomes: The outcomes of these treatments can vary widely depending on many factors, but some patients have seen positive results from these treatments .
Application 5: Synthesis of Pharmaceutical Drugs
- Summary of Application: 5-Methylhydantoin is used in the synthesis of several pharmaceutical drugs .
- Results or Outcomes: The outcomes of these methods can vary widely depending on many factors, but generally, these methods have been found to be effective in synthesizing the desired pharmaceutical drugs .
Application 6: Molecular Structure Studies
- Summary of Application: The molecular structure of 5-Methylhydantoin and its electron distribution have been studied .
- Methods of Application: The study involved the use of various analytical techniques to investigate the molecular structure and electron distribution of 5-Methylhydantoin .
- Results or Outcomes: The study provided valuable insights into the molecular structure and electron distribution of 5-Methylhydantoin .
安全和危害
属性
IUPAC Name |
5-methylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2/c1-2-3(7)6-4(8)5-2/h2H,1H3,(H2,5,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMAQYKGITHDWKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90880934 | |
| Record name | 2,4-imidazolidinedione, 5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90880934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylhydantoin | |
CAS RN |
616-03-5 | |
| Record name | 5-Methylhydantoin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616035 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methylhydantoin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75829 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-imidazolidinedione, 5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90880934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Methylhydantoin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[1-(3-Hydroxypropyl)-1H-indol-3-yl]-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione](/img/structure/B32751.png)
